

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate CAS number 158690-56-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Compound Name:	2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Cat. No.:	B114937

[Get Quote](#)

A Technical Guide to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

CAS Number: 158690-56-3 Synonyms: tert-Butyl N-[2-(tosyloxy)ethyl]carbamate, Boc-aminoethyl tosylate

This document provides an in-depth technical overview of **2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate**, a bifunctional organic compound widely utilized as a building block and linker in advanced organic synthesis. It is particularly relevant for researchers and professionals involved in pharmaceutical development and medicinal chemistry, where precise molecular construction is paramount.

Core Chemical and Physical Properties

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is a solid at room temperature, readily soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol, but only slightly soluble in water.^[1] Its structure incorporates two key functional

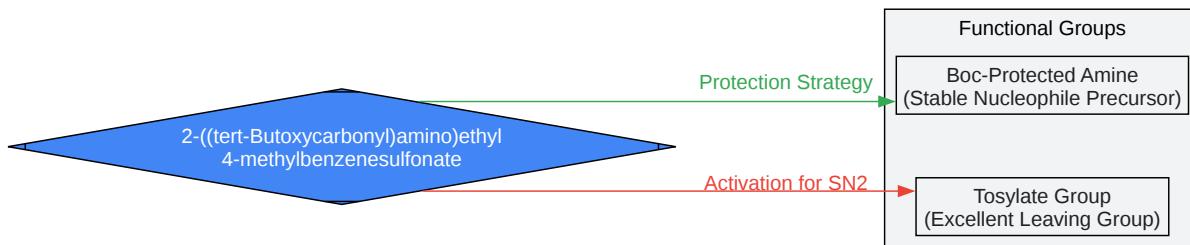
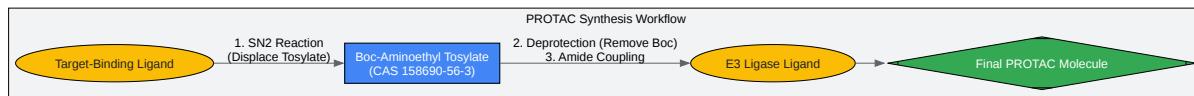

groups that dictate its chemical utility: a tert-butoxycarbonyl (Boc) protected amine and a tosylate ester.

Table 1: Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₁ NO ₅ S	[2]
Molecular Weight	315.39 g/mol	[3] [4]
Appearance	Solid	[1]
Melting Point	47-49 °C	[1]
Boiling Point	461.9 ± 28.0 °C (at 760 mmHg, Predicted)	[1]
Density	1.189 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	233.2 ± 24.0 °C (Predicted)	[1]
pKa	11.71 ± 0.46 (Predicted)	[1]
Solubility	Soluble in ether, ethanol, DCM, ethyl acetate, chloroform; slightly soluble in water.	[1]

The Role of Bifunctional Groups in Synthesis

The synthetic utility of this compound stems from its two distinct functional moieties. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing it from undergoing unwanted reactions. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack.[\[5\]](#)[\[6\]](#) This dual nature allows for the controlled, sequential introduction of an aminoethyl unit into a target molecule.


[Click to download full resolution via product page](#)

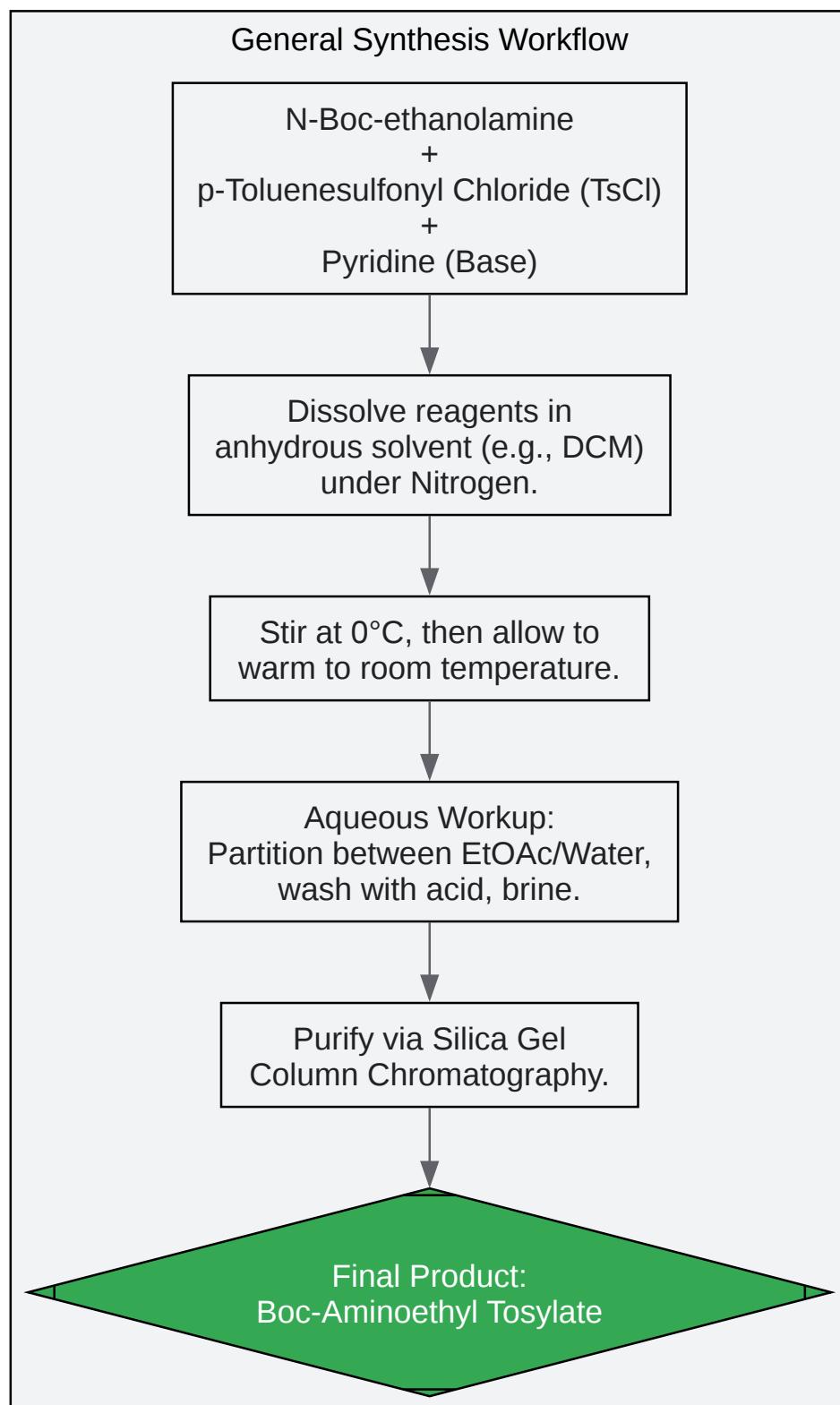
Caption: Logical relationship of the key functional groups.

Applications in Research and Development

This reagent is primarily used as an intermediate in the synthesis of more complex molecules, especially in the pharmaceutical industry.^[1] Its ability to introduce a protected aminoethyl chain makes it valuable for constructing molecules where a primary amine is required at a later stage.

A significant modern application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[2] PROTACs are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for degradation.^[7] This compound can serve as a PROTAC linker, connecting the ligand for the target protein to the ligand for the E3 ligase.^{[2][7]}

[Click to download full resolution via product page](#)


Caption: Role as a linker in a general PROTAC synthesis workflow.

General Experimental Protocols

The following sections describe representative experimental procedures for the synthesis and subsequent use of this type of tosylate.

Synthesis of an Alkyl Tosylate (General Procedure)

The target compound, **2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate**, is synthesized by reacting N-Boc-ethanolamine with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.^{[8][9]} The base neutralizes the HCl byproduct generated during the reaction.^[9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Representative Experimental Protocol: Tosylation of an Alcohol

This protocol is adapted from a published procedure for the synthesis of a complex tosylate, demonstrating the key steps involved.[10]

- **Reaction Setup:** The starting alcohol (1.0 equivalent) is dissolved in an anhydrous solvent such as pyridine or dichloromethane under a nitrogen atmosphere.[10] The solution is cooled to 0 °C in an ice bath.
- **Addition of Reagent:** A solution of 4-toluenesulfonyl chloride (1.2-2.0 equivalents) in the same solvent is added slowly (dropwise) to the cooled mixture.[8][10]
- **Reaction:** The reaction is stirred for several hours at 0 °C and then allowed to warm to room temperature, stirring for an additional 12-16 hours.[10] Reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.[10] The organic layer is separated and washed sequentially with 1 M HCl solution, water, and brine to remove pyridine and other water-soluble impurities.[10]
- **Isolation and Purification:** The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure (in vacuo).[10] The resulting crude residue is purified by silica gel column chromatography to yield the final tosylate product.[10]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated laboratory fume hood.

Table 2: GHS Hazard Information

Hazard Code	Description	Source(s)
H315	Causes skin irritation	[3]
H319	Causes serious eye irritation	[3]
H335	May cause respiratory irritation	[3]

It is recommended to wear protective gloves, safety glasses, and a lab coat when handling this chemical.[1] All waste should be disposed of in accordance with local regulations.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynce.com [biosynce.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | C14H21NO5S | CID 10781634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 158690-56-3 | 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate | Aryls | Ambeed.com [ambeed.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsoc [chemsoc.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. (E)-2-((4-(3-((tert-Butoxycarbonyl)amino)phenyl)-3-oxoprop-1-en-1-yl)phenyl) (methyl)amino ethyl 4-methylbenzenesulfonate (9) [bio-protocol.org]

- To cite this document: BenchChem. [2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate CAS number 158690-56-3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114937#2-tert-butoxycarbonyl-aminoethyl-4-methylbenzenesulfonate-cas-number-158690-56-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com